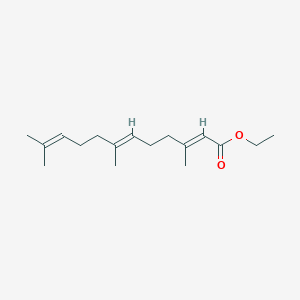
ethyl (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoate
Vue d'ensemble
Description
Ethyl trans,trans-farnesoate is an organic compound with the molecular formula C17H28O2. It is an ester derivative of farnesol, a sesquiterpenoid alcohol. This compound is known for its role in the biosynthesis of juvenile hormones in insects, which are crucial for regulating development and reproduction.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl trans,trans-farnesoate can be synthesized through a stereoselective synthesis process. One common method involves the reaction of isoprenyl bromide with geraniol to produce methyl trans,trans-farnesoate, which can then be converted to ethyl trans,trans-farnesoate . The reaction typically requires specific conditions to ensure the correct stereochemistry, such as the use of a solvent system and controlled temperatures.
Industrial Production Methods
Industrial production of ethyl trans,trans-farnesoate often involves trans-esterification of β-keto esters with primary, secondary, allylic, benzylic, and chiral alcohols under solvent-free conditions using silica-supported boric acid as a recyclable catalyst . This method is efficient and environmentally friendly, yielding high purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl trans,trans-farnesoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ester into corresponding acids or alcohols.
Reduction: Reduction of ethyl farnesoate with lithium aluminum hydride (LiAlH4) produces cis and trans alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Lithium aluminum hydride (LiAlH) is frequently used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Produces acids or alcohols.
Reduction: Produces cis and trans alcohols.
Substitution: Produces a variety of substituted esters.
Applications De Recherche Scientifique
Ethyl trans,trans-farnesoate has several applications in scientific research:
Mécanisme D'action
Ethyl trans,trans-farnesoate exerts its effects primarily through its role as a precursor to juvenile hormones in insects. These hormones regulate various developmental processes, including molting and reproduction . The compound interacts with molecular targets such as G Protein-Coupled Receptors (GPCRs) and their associated G-proteins, influencing calcium homeostasis and other cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl trans,trans-farnesoate: Another ester derivative of farnesol, used in similar applications.
Farnesol: The parent alcohol, involved in the biosynthesis of various terpenoids and steroids.
Geraniol: A related terpenoid alcohol, used in the synthesis of farnesoate esters.
Uniqueness
Ethyl trans,trans-farnesoate is unique due to its specific role in the biosynthesis of juvenile hormones and its applications in both scientific research and industry. Its stereochemistry and functional groups make it a valuable compound for various chemical transformations and biological studies .
Propriétés
Numéro CAS |
19954-66-6 |
|---|---|
Formule moléculaire |
C17H28O2 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
ethyl (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoate |
InChI |
InChI=1S/C17H28O2/c1-6-19-17(18)13-16(5)12-8-11-15(4)10-7-9-14(2)3/h9,11,13H,6-8,10,12H2,1-5H3/b15-11+,16-13+ |
Clé InChI |
RAVLTUCAFRTDRY-NWFDBUFXSA-N |
SMILES |
CCOC(=O)C=C(C)CCC=C(C)CCC=C(C)C |
SMILES isomérique |
CCOC(=O)/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
SMILES canonique |
CCOC(=O)C=C(C)CCC=C(C)CCC=C(C)C |
Synonymes |
(2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrienoic acid ethyl ester |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














